

Application Notes and Protocols: Diammonium Glycyrrhizinate Phytosomes as a Nasal Vaccine Adjuvant

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Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

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Introduction

Diammonium Glycyrrhizinate (DG), a saponin derived from licorice root, has demonstrated significant potential as an adjuvant for nasal vaccines.[1][2] Its ability to enhance both mucosal and systemic immune responses makes it a compelling candidate for needle-free vaccination strategies.[1] The formulation of DG into phytosomes (DG-P), which are complexes of the natural product with phospholipids, has been shown to improve its solubility, absorption, and adjuvant activity.[1][3][4] Phytosomes are vesicular drug delivery systems that can enhance the bioavailability of poorly soluble phytochemicals.[5][6] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of DG phytosomes as a nasal vaccine adjuvant.

Data Presentation

Table 1: Physicochemical Properties of Diammonium Glycyrrhizinate Phytosomes (DG-P)

Parameter	Value	Reference
Particle Size	20 - 30 nm	[1] [3] [4]
Zeta Potential	-30 to -40 mV	[1] [3] [4]
Solubility in n-octanol	4.2-fold increase compared to free DG	[1] [3] [4]
Apparent Permeability Coefficient	~4-fold higher than free DG	[1] [3] [4]

Table 2: In Vitro Adjuvant Activity of DG-P on Bone Marrow-Derived Dendritic Cells (BMDCs)

Treatment	Effect	Reference
DG-P	Enhanced dendritic cell maturation	[1] [3] [4]

Experimental Protocols

Preparation of Diammonium Glycyrrhizinate Phytosomes (DG-P)

This protocol is based on the solvent evaporation method.[\[7\]](#)

Materials:

- **Diammonium Glycyrrhizinate (DG)**
- Phospholipid (e.g., Soya lecithin)
- Acetone
- Phosphate-Buffered Saline (PBS), pH 6.5
- Round-bottom flask (100 ml)

- Water bath
- Rotary evaporator
- 0.22 μm pore size organic membrane filter
- Desiccator

Procedure:

- Dissolve DG and phospholipid in a 1:1 molar ratio in acetone in a round-bottom flask.
- Reflux the mixture in a water bath set at 40°C or 60°C for 3 to 5 hours.^[1]
- Concentrate the solution to approximately 5-10 ml using a rotary evaporator at 30°C to obtain a precipitate.
- Filter the resulting suspension through a 0.22 μm organic membrane filter to remove any uncomplexed DG.^[1]
- Evaporate the clear solution under vacuum at 30°C for 1 hour to obtain a dried residue.^[1]
- Place the dried residue in a desiccator overnight to ensure complete removal of the solvent.
- Store the resulting solid DG-phospholipid complex in a sealed glass bottle at room temperature.
- For use, disperse the solid DG-P in PBS (pH 6.5) to form a homogeneous phytosomal dispersion.^[1]

Characterization of DG-P

a) Particle Size and Zeta Potential Analysis:

- Method: Dynamic Light Scattering (DLS)
- Procedure:
 - Disperse the DG-P in PBS (pH 6.5).

- Analyze the dispersion using a DLS instrument to determine the average particle size and polydispersity index.
- Measure the zeta potential of the dispersion to assess its surface charge and stability.

b) Morphological Analysis:

- Method: Transmission Electron Microscopy (TEM)
- Procedure:
 - Place a drop of the DG-P dispersion onto a carbon-coated copper grid.
 - Allow the sample to air-dry.
 - Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).
 - Observe the morphology and size of the phytosomes under a transmission electron microscope.[3]

c) Structural Analysis:

- Methods: Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Powder Diffraction (PXRD)
- Procedure (FTIR):
 - Obtain FTIR spectra of free DG, phospholipid, a physical mixture of DG and phospholipid, and the prepared DG-P.
 - Compare the spectra to identify changes in characteristic peaks, which can indicate the formation of the complex.[3]
- Procedure (PXRD):
 - Obtain PXRD patterns for free DG, phospholipid, and DG-P.

- Analyze the patterns to determine the crystalline or amorphous nature of the samples. A change from a crystalline to an amorphous state for DG in the phytosome formulation suggests complex formation.[3]

In Vitro Evaluation of Adjuvant Activity

This protocol utilizes bone marrow-derived dendritic cells (BMDCs) to assess the immunostimulatory properties of DG-P.[1]

Materials:

- Bone marrow cells from mice (e.g., C57BL/6)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/ml GM-CSF, and 10 ng/ml IL-4)
- DG-P dispersion
- Free DG solution
- Lipopolysaccharide (LPS) as a positive control
- Flow cytometry antibodies (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86)
- Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

- BMDC Culture:
 - Isolate bone marrow cells from the femurs and tibias of mice.
 - Culture the cells in complete RPMI-1640 medium for 6-8 days to differentiate them into immature BMDCs.
- Cell Viability Assay:
 - Seed BMDCs in a 96-well plate.

- Treat the cells with varying concentrations of DG-P and free DG for 24 hours.
- Assess cell viability using a standard assay to determine non-toxic concentrations for subsequent experiments.
- BMDC Maturation Assay:
 - Treat immature BMDCs with non-toxic concentrations of DG-P, free DG, or LPS for 24 hours.
 - Harvest the cells and stain them with fluorescently labeled antibodies against surface markers of maturation (MHC-II, CD80, CD86) and the dendritic cell marker (CD11c).
 - Analyze the expression of these markers using flow cytometry to quantify the extent of BMDC maturation induced by the treatments. An upregulation of MHC-II, CD80, and CD86 indicates enhanced maturation.[\[1\]](#)

In Vivo Evaluation of Nasal Absorption

This protocol uses an in-situ nasal perfusion model in rats to evaluate the absorption of DG-P.
[\[1\]](#)

Materials:

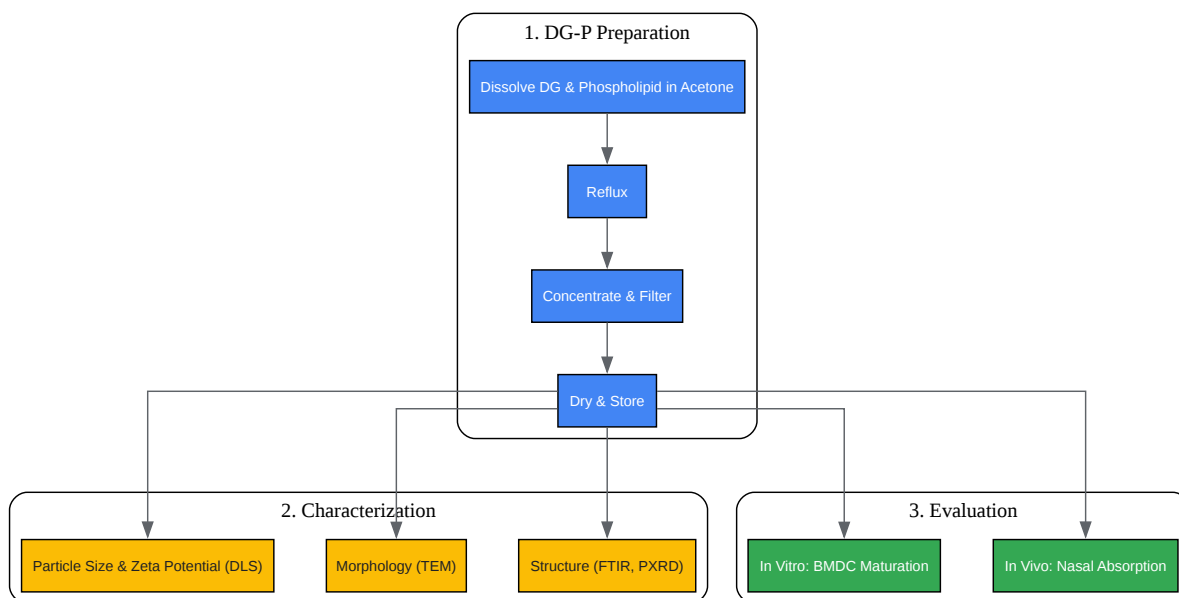
- Sprague-Dawley rats
- Anesthetic agent
- Perfusion pump
- DG-P dispersion
- Free DG solution
- Physiological saline

Procedure:

- Anesthetize the rats according to approved animal care protocols.

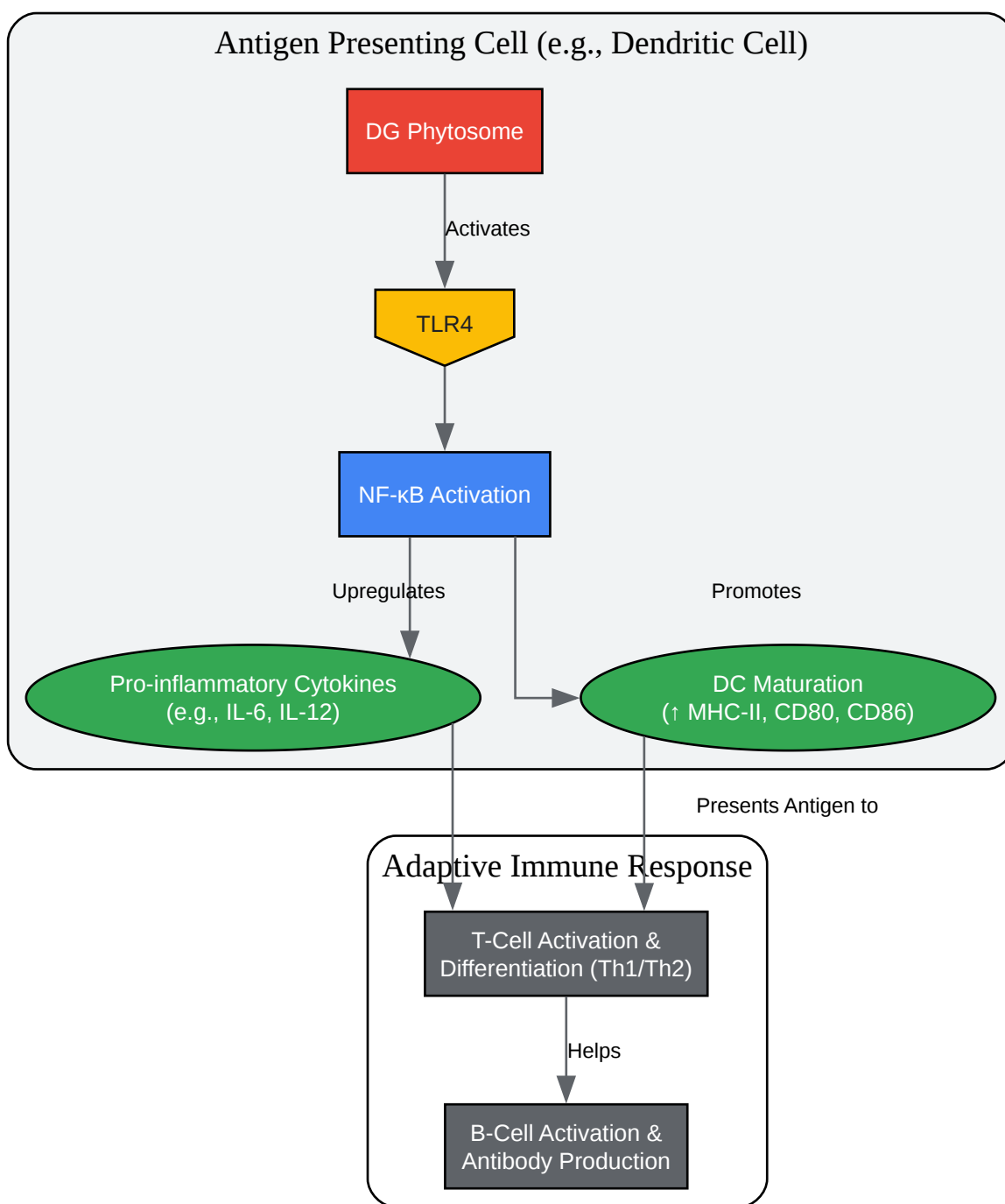
- Perform a tracheotomy and insert a tube to ensure normal breathing.
- Insert an inlet tube through one nostril and an outlet tube through the esophagus to collect the perfusate.
- Perfuse the nasal cavity with the DG-P dispersion or free DG solution at a constant flow rate.
- Collect samples of the perfusate at predetermined time intervals.
- Analyze the concentration of DG in the collected samples using a suitable analytical method (e.g., HPLC).
- Calculate the absorption rate constant and the amount of DG absorbed. A higher absorption rate for DG-P compared to free DG indicates enhanced nasal absorption.^{[1][3]}

Visualizations



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Caption: Experimental workflow for DG-P preparation and evaluation.



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Caption: Proposed signaling pathway for DG-P adjuvant activity.

Mechanism of Action

Diammonium Glycyrrhizinate, as a saponin-based adjuvant, is thought to exert its effects through multiple mechanisms.[1][8] Saponin-based adjuvants are known to stimulate both humoral (antibody-mediated) and cellular (T-cell mediated) immunity.[1] The proposed mechanism for DG phytosomes involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs).[1] DG may interact with pattern recognition receptors (PRRs) like Toll-like receptor 4 (TLR4) on the surface of DCs.[9] This interaction can trigger downstream signaling cascades, including the activation of the nuclear factor-kappa B (NF-κB) pathway.[2] Activation of NF-κB leads to the upregulation of pro-inflammatory cytokines and chemokines, as well as the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules on the surface of DCs.[8][10] This process, known as DC maturation, enhances their ability to present antigens to T-cells, thereby initiating a robust adaptive immune response.[1] Furthermore, DG has been shown to increase the production of cytokines such as IL-6 and IL-10, which play roles in both inflammation and immune regulation.[11] The phytosome formulation enhances the delivery and absorption of DG across the nasal mucosa, leading to a more potent local immune response.[1][3][4]

Conclusion

The use of **Diammonium Glycyrrhizinate** phytosomes represents a promising strategy for the development of effective nasal vaccine adjuvants. The enhanced physicochemical properties and potent immunostimulatory effects of the phytosomal formulation can lead to improved vaccine efficacy. The protocols and data presented here provide a framework for researchers to explore the potential of DG-P in their own nasal vaccine development programs.

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